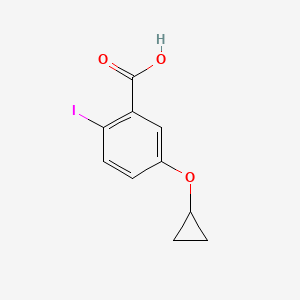
5-Cyclopropoxy-2-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-iodobenzoic acid is an organic compound with the molecular formula C10H9IO3 and a molar mass of 304.08 g/mol . This compound features a benzene ring substituted with an iodine atom at the second position and a cyclopropoxy group at the fifth position, along with a carboxylic acid group. It is a derivative of benzoic acid and is known for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-iodobenzoic acid can be achieved through several steps, starting from commercially available precursors. One common method involves the iodination of a benzoic acid derivative followed by the introduction of the cyclopropoxy group. The iodination can be performed using iodine and a suitable oxidizing agent, while the cyclopropoxy group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the iodine atom to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzoic acid derivatives.
Scientific Research Applications
5-Cyclopropoxy-2-iodobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-iodobenzoic acid involves its reactivity with various molecular targets The iodine atom and the cyclopropoxy group play crucial roles in its interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: A simpler derivative with only an iodine atom and a carboxylic acid group.
4-Iodobenzoic acid: Another isomer with the iodine atom at the fourth position.
2-Iodoxybenzoic acid: A hypervalent iodine compound used as an oxidant.
Uniqueness
5-Cyclopropoxy-2-iodobenzoic acid is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct reactivity and properties compared to other iodobenzoic acid derivatives. This combination allows for a broader range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H9IO3 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO3/c11-9-4-3-7(14-6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) |
InChI Key |
CATQFDCQYWRTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


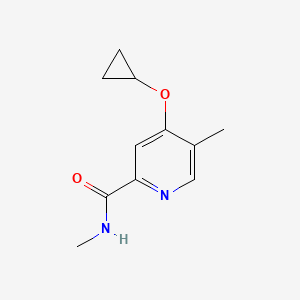
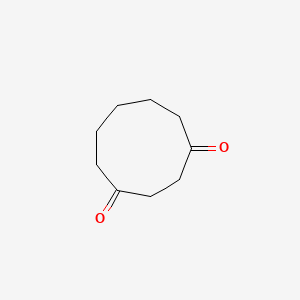
![N-[4-({2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14814005.png)
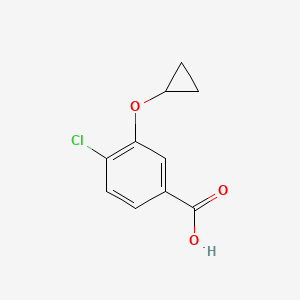
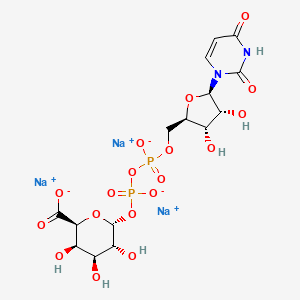




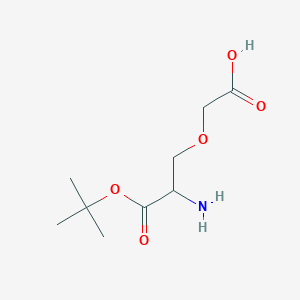
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-furan-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B14814044.png)
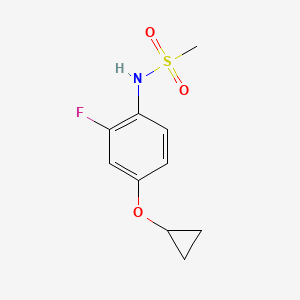

![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B14814068.png)
